1-Methyl-17-(1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
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Overview
Description
1-METHYL-17-(1,3-THIAZOL-2-YL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure . This compound is notable for its potential biological activities, including antimicrobial, antifungal, and antitumor properties .
Preparation Methods
The synthesis of 1-METHYL-17-(1,3-THIAZOL-2-YL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves multiple steps, typically starting with the formation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens.
Scientific Research Applications
1-METHYL-17-(1,3-THIAZOL-2-YL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes . The antitumor effects could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, and abafungin . Compared to these compounds, 1-METHYL-17-(1,3-THIAZOL-2-YL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE may exhibit unique biological activities due to its specific structural features . The presence of additional functional groups and the overall molecular architecture can significantly influence its reactivity and biological properties .
Properties
Molecular Formula |
C22H16N2O2S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-methyl-17-(1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C22H16N2O2S/c1-22-14-8-4-2-6-12(14)16(13-7-3-5-9-15(13)22)17-18(22)20(26)24(19(17)25)21-23-10-11-27-21/h2-11,16-18H,1H3 |
InChI Key |
OIVNAPMEONAQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=NC=CS6 |
Origin of Product |
United States |
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